molecular formula C10H5BrClNO2 B1291109 6-Bromo-2-chloroquinoline-3-carboxylic acid CAS No. 1017379-01-9

6-Bromo-2-chloroquinoline-3-carboxylic acid

Cat. No.: B1291109
CAS No.: 1017379-01-9
M. Wt: 286.51 g/mol
InChI Key: FIOUCLFBKHTGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-chloroquinoline-3-carboxylic acid (6-BCQC) is an organic compound belonging to the quinoline family of compounds. It is a white, crystalline solid with a molecular weight of 281.1 g/mol. 6-BCQC is most commonly used in organic synthesis, as a reagent in organic chemistry and in the production of pharmaceuticals. It is also used in the synthesis of various other compounds, such as dyes, pigments, and agrochemicals.

Scientific Research Applications

  • Synthesis of Halogenated Quinolines

    • 6-Bromo-2-chloroquinoline-3-carboxylic acid and its derivatives are involved in the novel synthesis of halogenated quinolines. These compounds are synthesized using procedures like Sandmeyer reaction, demonstrating their potential in creating complex organic compounds (Raveglia et al., 1997).
  • Development of Antimicrobial and Antimalarial Agents

    • Derivatives of this compound have been explored for their antimicrobial and antimalarial properties. This includes the synthesis of novel quinoline-based triazoles showing promising activity against various microorganisms and Plasmodium falciparum, a parasite causing malaria (Parthasaradhi et al., 2015).
  • Photolabile Protecting Groups in Biochemistry

    • Brominated quinoline compounds, related to this compound, have been synthesized as photolabile protecting groups. These groups are useful in controlling the release of biologically active molecules in response to light, a method that can be applied in various biochemical and pharmacological research (Fedoryak & Dore, 2002).
  • Crystal Structure and Density Functional Theory (DFT) Studies

    • Studies on the crystal structure and DFT analysis of 6-Bromo-2-chloroquinoline derivatives have been conducted. This research provides insights into the molecular and electronic structure of these compounds, which is crucial for understanding their chemical behavior and potential applications in various fields (Zhou et al., 2022).
  • Role in Synthesis of Quinazolinones and Quinolines

    • Research has shown the utility of this compound derivatives in the synthesis of quinazolinones and quinolines. These compounds have potential applications in the development of new materials with unique optical properties, such as fluorescent brightening agents (Rangnekar & Shenoy, 1987).
  • Applications in Metalation and Functionalization Chemistry

    • The compound and its derivatives are used in metalation and functionalization sequences, particularly in synthesizing substituted quinolines. This process illustrates the compound's versatility in organic synthesis and potential in developing new chemical entities (Ondi, Volle, & Schlosser, 2005).
  • Synthesis of Ruthenium(II)–arene Complexes

    • Derivatives of this compound have been used in synthesizing ruthenium(II)–arene complexes. These complexes are studied for their structure, spectroscopic properties, and antiproliferative activity, indicating their potential in medicinal chemistry (Ivanović et al., 2014).
  • Synthesis of Novel 1,9-Dimetalated ß-carbolines

    • Research involving the synthesis of 1,9-dimetalated ß-carbolines, starting from related bromoquinolines, highlights the compound's role in alkaloid synthesis. This demonstrates its utility in synthetic organic chemistry and drug development (Bracher & Hildebrand, 1994).
  • Development of Novel Derivatization Reagents

    • Bromoquinolinium derivatives, related to this compound, have been developed as novel derivatization reagents for carboxylic acids in high-performance liquid chromatography and mass spectrometry (HPLC-MS/MS). This illustrates its role in enhancing analytical methodologies in biochemistry and pharmacology (Mochizuki et al., 2013).

Safety and Hazards

While specific safety and hazards information for 6-Bromo-2-chloroquinoline-3-carboxylic acid is not available, a related compound, Ethyl 6-Bromo-4-Chloro-3-Quinolinecarboxylate, should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are considered essential building blocks in organic synthesis . Therefore, the study and application of 6-Bromo-2-chloroquinoline-3-carboxylic acid and its derivatives could be a promising area for future research.

Properties

IUPAC Name

6-bromo-2-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOUCLFBKHTGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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